molecular formula C18H20N2O6S2 B1247105 rostratin B

rostratin B

Cat. No. B1247105
M. Wt: 424.5 g/mol
InChI Key: ICKHXBRXCAORGF-ZJNFRVSGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rostratin B is an organic disulfide isolated from the whole broth of the marine-derived fungus Exserohilum rostratum and has been shown to exhibit antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a bridged compound, a lactam, an organic disulfide, an organic heterohexacyclic compound, a secondary alcohol, a cyclic ketone and a diol.

Scientific Research Applications

Cytotoxic Properties

Rostratin B, along with its analogs Rostratins A, C, and D, has been identified for its cytotoxic properties. Extracted from the marine-derived fungus Exserohilum rostratum, these compounds have shown significant in vitro cytotoxicity against human colon carcinoma (HCT-116) cells. Rostratin B specifically exhibited an IC50 value of 1.9 microg/mL, indicating its potential in cancer research and therapy (Tan, Jensen, Williams, & Fenical, 2004).

Synthesis and Structural Studies

Efficient synthesis methods for Rostratin B have been explored to facilitate further research. A study demonstrated the scalable and divergent total synthesis of rostratin A, which shares structural similarities with rostratin B. This synthesis involved key steps like enantioselective organocatalytic epoxidation and double C(sp3)-H activation, essential for constructing the complex polycyclic structure of these compounds (Thesmar & Baudoin, 2019). Another study focused on the stereoselective synthesis of functionalized hydroindoles as building blocks for rostratins B-D, showcasing the chemical complexity and the synthetic challenges in producing these compounds (Zhong, Sauter, Nieger, & Bräse, 2015).

properties

Product Name

rostratin B

Molecular Formula

C18H20N2O6S2

Molecular Weight

424.5 g/mol

IUPAC Name

(1R,4R,5S,9S,11R,14R,15S,19S)-5,15-dihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docosane-2,8,12,18-tetrone

InChI

InChI=1S/C18H20N2O6S2/c21-9-1-3-11(23)13-7(9)5-17-15(25)20-14-8(10(22)2-4-12(14)24)6-18(20,28-27-17)16(26)19(13)17/h7-8,11-14,23-24H,1-6H2/t7-,8-,11+,12+,13-,14-,17-,18-/m1/s1

InChI Key

ICKHXBRXCAORGF-ZJNFRVSGSA-N

Isomeric SMILES

C1CC(=O)[C@H]2C[C@@]34C(=O)N5[C@H]6[C@H](CCC(=O)[C@H]6C[C@]5(C(=O)N3[C@H]2[C@H]1O)SS4)O

SMILES

C1CC(=O)C2CC34C(=O)N5C6C(CCC(=O)C6CC5(C(=O)N3C2C1O)SS4)O

Canonical SMILES

C1CC(=O)C2CC34C(=O)N5C6C(CCC(=O)C6CC5(C(=O)N3C2C1O)SS4)O

synonyms

rostratin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rostratin B
Reactant of Route 2
rostratin B
Reactant of Route 3
rostratin B
Reactant of Route 4
rostratin B
Reactant of Route 5
rostratin B
Reactant of Route 6
rostratin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.